Gacyclidine hydrochloride
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Overview
Description
Gacyclidine hydrochloride is a psychoactive drug that functions as a non-competitive NMDA receptor antagonist. It is closely related to phencyclidine and is a derivative of tenocyclidine. This compound has been primarily investigated for its potential in treating brain and spinal cord injuries, as well as conditions like tinnitus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gacyclidine hydrochloride involves several steps:
1,2-Addition Reaction: 2-methylcyclohexanone reacts with 2-thienyl lithium or 2-thienyl magnesium bromide to form cyclohexanol as a diastereomeric mixture.
Azide Formation: The cyclohexanol is treated with sodium azide in trichloroacetic acid to yield the azide.
Reduction: The azide is reduced using lithium aluminium hydride or Raney nickel in isopropanol to form the corresponding amine.
Industrial Production Methods
Industrial production methods for this compound often involve the use of nanoparticle formulations to enhance its delivery and efficacy. These methods include the preparation of free base Gacyclidine nanoparticles suspended in a liquid medium .
Chemical Reactions Analysis
Types of Reactions
Gacyclidine hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminium hydride and Raney nickel.
Substitution: Common reagents include halogens and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the azide intermediate forms the corresponding amine, which is a key step in the synthesis of this compound .
Scientific Research Applications
Chemistry: Used as a research tool to study NMDA receptor antagonism.
Industry: Utilized in the development of nanoparticle formulations for targeted drug delivery.
Mechanism of Action
Gacyclidine hydrochloride exerts its effects by functioning as a non-competitive NMDA receptor antagonist. It binds to the NMDA receptor and inhibits the action of glutamate, a neurotransmitter involved in excitatory signaling. This inhibition helps to reduce excitotoxicity, which is a major factor in neuronal damage and death. The molecular targets and pathways involved include the NMDA receptor and associated signaling cascades .
Comparison with Similar Compounds
Gacyclidine hydrochloride is similar to other NMDA receptor antagonists, such as:
Phencyclidine (PCP): Both compounds act as dissociative anesthetics and have similar psychoactive effects.
Tenocyclidine (TCP): This compound is a derivative of tenocyclidine and shares its NMDA receptor antagonism properties.
Uniqueness
This compound is unique in its specific structural modifications, which enhance its efficacy and reduce its neurotoxicity compared to other similar compounds.
Properties
CAS No. |
131774-33-9 |
---|---|
Molecular Formula |
C16H26ClNS |
Molecular Weight |
299.9 g/mol |
IUPAC Name |
1-[(1R,2S)-2-methyl-1-thiophen-2-ylcyclohexyl]piperidine;hydrochloride |
InChI |
InChI=1S/C16H25NS.ClH/c1-14-8-3-4-10-16(14,15-9-7-13-18-15)17-11-5-2-6-12-17;/h7,9,13-14H,2-6,8,10-12H2,1H3;1H/t14-,16+;/m0./s1 |
InChI Key |
AJPKYPDCAXFLDK-KUARMEPBSA-N |
Isomeric SMILES |
C[C@H]1CCCC[C@@]1(C2=CC=CS2)N3CCCCC3.Cl |
Canonical SMILES |
CC1CCCCC1(C2=CC=CS2)N3CCCCC3.Cl |
Origin of Product |
United States |
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